molecular formula C21H18N2O3 B15044999 2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide

2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide

Cat. No.: B15044999
M. Wt: 346.4 g/mol
InChI Key: GNVNXZHZTNARFZ-PXLXIMEGSA-N
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Description

2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide is a hydrazone derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes both hydroxyl and hydrazone functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide is unique due to its dual hydroxyl and hydrazone functional groups, which confer both reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields .

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C21H18N2O3/c24-19-13-11-16(12-14-19)15-22-23-20(25)21(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,24,26H,(H,23,25)/b22-15+

InChI Key

GNVNXZHZTNARFZ-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)O)O

Origin of Product

United States

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